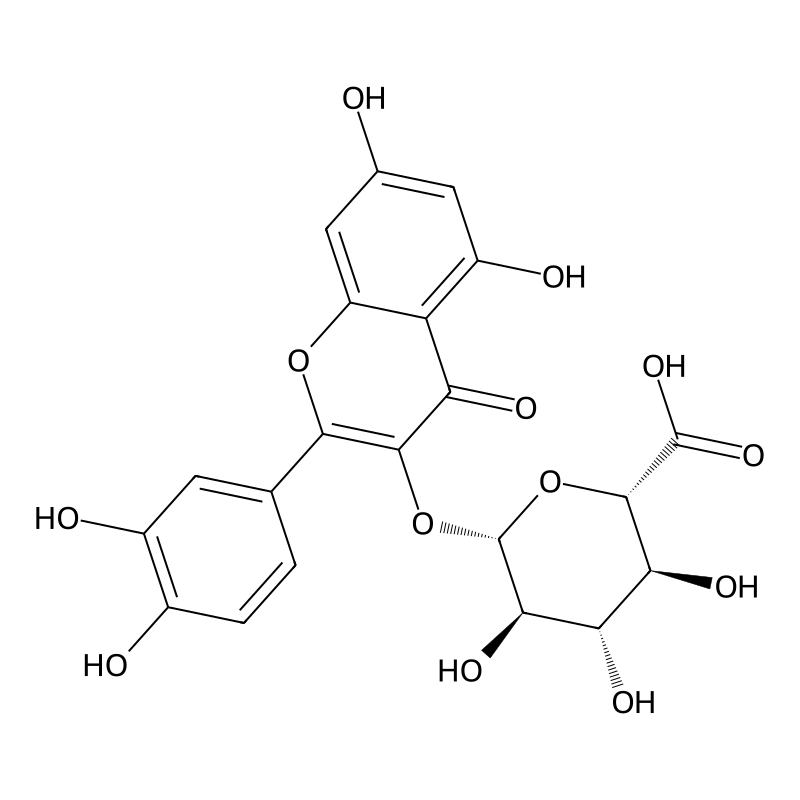

quercetin 3-O-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Quercetin 3-O-Glucuronide: A Potential Player in Neuro health

- Supporting Neural Stem Cells: Studies have explored the effect of Q3G on neural stem cells, which are crucial for brain repair and regeneration. One study found that Q3G promoted the proliferation and migration of neural stem cells, potentially offering a new avenue for treating neurodegenerative diseases PubMed: .

Quercetin 3-O-Glucuronide: Beyond the Brain

Research on Q3G extends beyond neurological applications. Here are some additional areas of investigation:

Sleep Regulation

Studies using a rodent model suggest that Q3G may improve sleep quality and quantity. The mechanism appears to involve interaction with GABAergic pathways in the brain, which regulate sleep-wake cycles MDPI: .

Kidney Protection

Q3G might offer protective benefits against cisplatin, a chemotherapy drug known to cause kidney damage. In vitro studies using renal tubular cells showed that Q3G helped mitigate cellular damage caused by cisplatin PubMed: .

Quercetin 3-O-glucuronide is a flavonoid compound that belongs to the class of polyphenols. It is a glucuronide derivative of quercetin, which is widely found in fruits, vegetables, and beverages such as red wine. This compound is notable for its antioxidant, anti-inflammatory, and anti-atherogenic properties, making it a subject of interest in various health-related studies. Quercetin 3-O-glucuronide is recognized for its potential therapeutic effects against several conditions, including diabetes and neurodegenerative diseases like Alzheimer's disease .

- Antioxidant activity: The structure with hydroxyl groups suggests potential free radical scavenging properties [].

- Antidepressant effects: Studies in rats suggest it might influence the central nervous system, potentially contributing to antidepressant-like effects []. The exact mechanism requires further investigation [].

- Toxicity: Information on specific toxicity is limited. However, quercetin, its parent compound, is generally considered safe for consumption in moderate amounts.

Quercetin 3-O-glucuronide exhibits a range of biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is implicated in chronic diseases.

- Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing inflammation-related damage .

- Neuroprotective Properties: Research indicates that quercetin 3-O-glucuronide may interfere with amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby improving cognitive functions .

- Metabolic Regulation: It has been shown to improve insulin sensitivity and reduce glycation products associated with diabetes .

The synthesis of quercetin 3-O-glucuronide can be achieved through various methods:

- Enzymatic Synthesis: Utilizing glucuronosyltransferases to catalyze the transfer of glucuronic acid to quercetin.

- Chemical Synthesis: This involves the protection of hydroxyl groups on quercetin followed by selective glucuronidation reactions.

- Extraction from Natural Sources: Quercetin 3-O-glucuronide can also be isolated from plant sources such as St. John's wort (Hypericum perforatum) and other flavonoid-rich plants .

Quercetin 3-O-glucuronide has several applications:

- Dietary Supplements: Due to its health benefits, it is included in dietary supplements aimed at enhancing antioxidant capacity and supporting metabolic health.

- Pharmaceutical Development: Its potential as an anti-diabetic agent and neuroprotective compound makes it a candidate for drug development targeting metabolic disorders and neurodegeneration .

- Food Industry: As a natural antioxidant, it can be utilized in food preservation.

Studies have demonstrated that quercetin 3-O-glucuronide interacts with various biological targets:

- It inhibits the activity of α-glucosidase, which is relevant for managing postprandial blood glucose levels in diabetes patients .

- The compound has shown protective effects against cisplatin-induced cellular damage, indicating its potential role in cancer therapy by mitigating chemotherapy side effects .

- Molecular docking studies reveal that quercetin 3-O-glucuronide can bind to specific proteins involved in glycation processes, influencing their activity and stability .

Quercetin 3-O-glucuronide shares structural similarities with several other flavonoid compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quercetin | Aglycone form | More potent antioxidant but less bioavailable than its glucuronide form. |

| Kaempferol | Similar backbone | Exhibits different biological activities; more potent anti-cancer effects reported. |

| Rutin | Glycosylated form | More soluble but less effective at crossing the blood-brain barrier compared to quercetin 3-O-glucuronide. |

| Quercetin 3-O-sulfate | Sulfated derivative | Different metabolic pathways; may exhibit distinct pharmacokinetics. |

Quercetin 3-O-glucuronide's uniqueness lies in its enhanced bioavailability compared to quercetin aglycone due to its glucuronidation, allowing for better absorption and efficacy in biological systems .

Absorption and Systemic Circulation Dynamics

Quercetin 3-O-glucuronide demonstrates complex pharmacokinetic behavior characterized by dual-phase absorption kinetics and extensive enterohepatic recycling. Following oral administration, the compound exhibits biphasic plasma concentration-time profiles with distinct peaks occurring at approximately 0.75 hours and 5 hours post-administration [1] [2]. This dual-peak phenomenon reflects the compound's participation in enterohepatic circulation, where initial absorption is followed by biliary excretion and subsequent reabsorption.

The primary route of quercetin 3-O-glucuronide formation involves intestinal glucuronidation of quercetin aglycone through UDP-glucuronosyltransferases, particularly UGT1A1, UGT1A7, and UGT1A8 [3] [4]. These enzymes catalyze the conjugation reaction with remarkable efficiency, resulting in extensive first-pass metabolism. Following intravenous administration of 10 mg/kg in rats, quercetin 3-O-glucuronide achieves maximum plasma concentrations of 6,694.5 ± 1,690 ng/mL, with area under the curve values reaching 39,529.2 ± 6,108.2 mg·h·L⁻¹ [1] [5].

Biliary Excretion and Recycling Mechanisms

The enterohepatic circulation of quercetin 3-O-glucuronide operates through a sophisticated transport system involving hepatic uptake and biliary efflux mechanisms. Organic anion transporting polypeptides facilitate the hepatic uptake of circulating glucuronides from the portal circulation [6] [7]. Once within hepatocytes, quercetin 3-O-glucuronide undergoes direct biliary excretion via multidrug resistance-associated protein 2 and breast cancer resistance protein transporters, with recovery rates exceeding 65% of administered dose [8] [9].

The efficiency of this recycling process is demonstrated by the prolonged presence of quercetin metabolites in systemic circulation. Biliary excretion patterns show characteristic biphasic kinetics, with an initial high peak within 3 hours followed by a secondary peak over the subsequent 6 hours [10]. This temporal distribution pattern reflects the continuous cycling of the glucuronide conjugate between hepatic and intestinal compartments.

Plasma Kinetic Parameters and Metabolite Profiles

Plasma pharmacokinetic analysis reveals that quercetin 3-O-glucuronide represents the predominant circulating metabolite following both quercetin and quercetin 3-O-glucuronide administration. The compound demonstrates an 18-fold higher area under the curve compared to the parent quercetin aglycone [1] [5]. Elimination half-life values range from 1.71 to 5.34 hours depending on the specific metabolite and study conditions [11] [12].

The metabolite profile in human plasma following quercetin ingestion shows quercetin 3-O-glucuronide as a major component, alongside other conjugated forms including diglucuronides and mixed sulfate-glucuronide conjugates [13] [11]. Urinary excretion studies indicate that approximately 4.7% of ingested quercetin appears as metabolites in urine over 24 hours, with quercetin 3-O-glucuronide representing a significant fraction of this elimination pathway [12].

Deconjugation and Local Bioactivation

An important aspect of quercetin 3-O-glucuronide pharmacokinetics involves tissue-specific deconjugation mechanisms that enable local bioactivation. Vascular tissues demonstrate the capacity to deconjugate quercetin 3-O-glucuronide through endogenous β-glucuronidase activity, progressively releasing free quercetin over extended periods [14] [15]. This deconjugation process is inhibited by saccharolactone, confirming the enzymatic nature of the hydrolysis reaction.

The deconjugation mechanism provides a biological explanation for the sustained pharmacological effects observed with quercetin 3-O-glucuronide administration. Intravenous administration results in slow-onset, sustained blood pressure reduction effects, demonstrating that the glucuronide conjugate functions as an effective delivery system for the bioactive aglycone [14] [15]. This carrier mechanism allows quercetin 3-O-glucuronide to transport the otherwise rapidly metabolized quercetin to target tissues where local deconjugation can occur.

Tissue-Specific Biodistribution Patterns

Renal and Hepatic Accumulation

Following systemic administration, quercetin 3-O-glucuronide demonstrates pronounced tissue-specific distribution patterns with preferential accumulation in excretory organs. Renal tissue shows the highest concentration levels, reaching 409.2 ± 118.4 ng/g tissue weight after intravenous administration of 10 mg/kg in rats [1] [5]. This substantial renal uptake reflects both the compound's hydrophilic nature and the presence of specific transport mechanisms that facilitate accumulation in kidney parenchyma.

Hepatic distribution represents the second highest tissue concentration, with levels of 166.1 ± 52.9 ng/g tissue weight [1] [5]. The liver serves a dual role as both a site of metabolic processing and a reservoir for enterohepatic recycling. Hepatocytes demonstrate the capacity for further metabolism of quercetin 3-O-glucuronide through methylation pathways catalyzed by catechol-O-methyltransferase, with approximately 32% of the glucuronide undergoing this transformation over 48 hours [16] [6].

Cardiovascular and Pulmonary Distribution

Cardiac tissue accumulation of quercetin 3-O-glucuronide reaches concentrations of 97.7 ± 22.6 ng/g tissue weight, indicating moderate but physiologically relevant uptake [1] [5]. The cardiovascular distribution pattern supports the compound's role in vascular protection, particularly given the demonstrated capacity for in situ deconjugation within vascular tissues [14] [15].

Pulmonary tissue shows high accumulation levels of quercetin 3-O-glucuronide, with studies reporting concentrations ranging from 3.98 to 15.3 nmol/g tissue depending on dose administration [17]. The lung represents a significant target organ for flavonoid metabolites, potentially reflecting both the high blood flow through pulmonary circulation and specific uptake mechanisms operative in respiratory epithelium.

Central Nervous System Penetration

One of the most significant findings regarding quercetin 3-O-glucuronide biodistribution involves its capacity to cross the blood-brain barrier and accumulate in specific brain regions. Brain tissue concentrations reach 5.8 ± 1.2 ng/g following intravenous administration [1] [5], demonstrating that this hydrophilic conjugate can overcome the typical barrier limitations that restrict many polar metabolites.

Immunohistochemical studies using specific antibodies against quercetin 3-O-glucuronide reveal highly selective localization patterns within brain tissue [18] [19] [20]. The compound shows significant accumulation in epithelial cells of the choroid plexus, which constitute the structural basis of the blood-cerebrospinal fluid barrier. This localization pattern suggests that quercetin 3-O-glucuronide may utilize cerebrospinal fluid transport mechanisms for central nervous system penetration.

Additional brain distribution studies demonstrate accumulation in foamy macrophages within recent cerebral infarction sites [18] [19]. Cell culture studies confirm that macrophage-like cells, microglial cells, and brain capillary endothelial cells can actively take up quercetin 3-O-glucuronide and subsequently deconjugate it to release free quercetin and methylated metabolites [18] [20]. This tissue-specific deconjugation mechanism enables local bioactivation within the central nervous system.

Gastrointestinal Tissue Distribution

The gastrointestinal tract represents both the primary site of quercetin 3-O-glucuronide formation and a major reservoir for the compound. Following oral administration, tissue concentrations vary significantly along the digestive tract, with the small intestine showing the highest metabolite content [21] [22]. Approximately 88% of quercetin present in small intestinal tissue exists in conjugated forms, primarily as glucuronides [21].

The distribution pattern within gastrointestinal tissues reflects the segmental differences in metabolic capacity. Proximal small intestine demonstrates preferential formation of 4'-O-glucuronide and 3'-O-glucuronide conjugates, while distal segments show enhanced 7-O-glucuronidation activity [3] [4]. This regional specialization results in distinct metabolite profiles that influence the overall biodistribution pattern.

Inflammatory Site Accumulation

Quercetin 3-O-glucuronide shows enhanced accumulation at sites of inflammation, particularly in atherosclerotic lesions and areas of tissue injury. Immunohistochemical studies demonstrate specific localization in macrophage-derived foam cells within human atherosclerotic plaques, while corresponding normal arterial areas show minimal staining [23]. This selective accumulation at inflammatory sites suggests that pathological conditions may enhance local uptake mechanisms.

The inflammatory site accumulation appears to be mediated by increased vascular permeability and enhanced cellular uptake by activated macrophages [18] [24]. These cells demonstrate robust capacity for quercetin 3-O-glucuronide deconjugation, enabling local release of bioactive quercetin precisely at sites where anti-inflammatory activity is most needed.

Interspecies Variation in Glucuronide Metabolism

Human versus Rodent Metabolic Patterns

Significant interspecies differences characterize the metabolism and disposition of quercetin 3-O-glucuronide across mammalian species. Human metabolism demonstrates a distinctive pattern where quercetin-3'-O-sulfate predominates as the major plasma metabolite, contrasting sharply with rodent models where quercetin 3-O-glucuronide typically represents the primary circulating conjugate [11] [25] [26]. This fundamental difference reflects species-specific variations in phase II enzyme expression and activity.

Human plasma following quercetin ingestion contains multiple conjugated metabolites including quercetin-3'-O-sulfate, quercetin-3-O-glucuronide, isorhamnetin-3-O-glucuronide, and various diglucuronide species [13] [11] [12]. The elimination half-lives of these metabolites range from 1.71 to 5.34 hours, with methylated conjugates generally showing longer persistence in circulation [11] [12]. Total urinary excretion in humans represents approximately 4.7% of ingested dose over 24 hours, indicating extensive tissue retention or alternative elimination pathways [12].

Rodent species, particularly rats, demonstrate enhanced glucuronidation capacity compared to humans. Following oral administration, rat plasma shows quercetin 3-O-glucuronide as the predominant metabolite with concentrations 18-fold higher than the parent aglycone [1] [5]. This enhanced glucuronidation reflects higher expression levels and activity of relevant UDP-glucuronosyltransferase isoforms in rat intestinal and hepatic tissues [3] [27].

Species-Specific Enzyme Expression Patterns

The UDP-glucuronosyltransferase isoform profile shows substantial variation across species, directly influencing quercetin 3-O-glucuronide formation and metabolism. Human tissues primarily express UGT1A1, UGT1A3, and UGT1A9 as the major isoforms catalyzing quercetin glucuronidation [28] [29]. These enzymes demonstrate distinct regioselectivity patterns, with UGT1A3 showing highest efficiency for 3'-O-glucuronidation and UGT1A9 preferentially catalyzing 3-O-glucuronidation [29].

Rat UDP-glucuronosyltransferase expression includes orthologous UGT1A1, UGT1A7, and UGT1A8 isoforms that show enhanced activity compared to human enzymes [3] [4]. Notably, rats lack functional UGT1A4 and UGT1A9 isoforms that are present in humans, while humans lack certain rat-specific isoforms [27]. These differences contribute to the distinct metabolite profiles observed between species.

Age-related changes in enzyme expression add another layer of complexity to interspecies comparisons. Fischer 344 rats demonstrate significant increases in intestinal UGT1A1 and UGT1A7 expression with advancing age, resulting in 4.8-fold increased glucuronidation activity at 18 months compared to 4-month-old animals [3] [4]. This age-dependent enhancement is particularly pronounced in proximal and distal small intestinal segments.

Mongolian Gerbil as a Distinct Model

Mongolian gerbils represent a unique metabolic model that differs substantially from both human and rat patterns. These animals demonstrate enhanced sulfation capacity, resulting in quercetin-3'-O-sulfate as the predominant plasma metabolite similar to humans [26]. However, gerbils show higher total quercetin concentrations and enhanced sulfate conversion ratios compared to other rodent species.

The enhanced sulfation capacity in gerbils reflects increased phenolsulfotransferase activity and altered tissue distribution of phase II enzymes [26]. Following long-term quercetin supplementation, gerbils maintain higher plasma concentrations of total quercetin metabolites while showing distinct metabolite profiles characterized by elevated sulfate conjugates.

Pig Model Similarities to Human Metabolism

Porcine models demonstrate metabolic patterns more closely resembling human quercetin metabolism compared to rodent species. Studies indicate that pig intestinal and hepatic tissues show glucuronidation capacities intermediate between human and rat levels [25] [17]. The tissue distribution patterns in pigs also more closely approximate human biodistribution, making them potentially superior models for translational research.

Porcine phase II enzyme expression includes isoforms with activities similar to human enzymes, resulting in metabolite profiles that better predict human pharmacokinetic behavior [25]. This species may therefore provide more clinically relevant data for quercetin 3-O-glucuronide research, particularly for studies investigating therapeutic applications.

Implications for Translational Research

The substantial interspecies variations in quercetin 3-O-glucuronide metabolism have important implications for translating preclinical findings to human applications. The enhanced glucuronidation capacity observed in rats may lead to overestimation of bioavailability and underestimation of aglycone exposure compared to human conditions [27] [30]. These differences necessitate careful consideration of species-specific metabolic patterns when interpreting pharmacological studies.

Physiologically-based pharmacokinetic modeling approaches have begun to address these interspecies differences by incorporating species-specific enzyme kinetics and tissue distribution parameters [31]. Such models predict that quercetin-3'-O-glucuronide would be the major circulating metabolite in 19 out of 20 individual humans, while rat models show predominantly di- and tri-glucuronide conjugates [31]. These modeling efforts provide frameworks for more accurate cross-species extrapolation of quercetin 3-O-glucuronide pharmacokinetic data.

| Pharmacokinetic Parameter | Human | Rat (Sprague-Dawley) | Rat (Fischer 344) | Mouse | Mongolian Gerbil |

|---|---|---|---|---|---|

| Primary Metabolite | Quercetin-3'-sulfate | Quercetin-3-O-glucuronide | Quercetin-3-O-glucuronide | Quercetin-3-O-glucuronide | Quercetin-3'-sulfate |

| Tmax (hours) | 0.5-2.0 | 0.75, 5.0 | Variable | Similar to rat | Higher accumulation |

| T1/2 (hours) | 1.71-5.34 | Similar to quercetin | Age-dependent | Similar to rat | Enhanced retention |

| Glucuronidation Rate | Moderate | High | Age-increased | Similar to rat | Lower than rat |

| Primary UGT Isoforms | UGT1A1, 1A3, 1A9 | UGT1A1, 1A7, 1A8 | UGT1A1, 1A7 | Similar to rat | Different pattern |

| Enterohepatic Circulation | Confirmed | Confirmed | Confirmed | Likely | Likely |

| Tissue | Concentration (ng/g) | Study Model | Administration | Notes |

|---|---|---|---|---|

| Kidney | 409.2 ± 118.4 | Rat | IV 10 mg/kg | Highest tissue uptake |

| Liver | 166.1 ± 52.9 | Rat | IV 10 mg/kg | Major metabolic site |

| Heart | 97.7 ± 22.6 | Rat | IV 10 mg/kg | Cardiovascular target |

| Brain | 5.8 ± 1.2 | Rat | IV 10 mg/kg | Crosses blood-brain barrier |

| Choroid Plexus | High accumulation | Human | Various | Blood-CSF barrier |

| Macrophages | High accumulation | Human/Cell culture | Various | Inflammatory sites |

| Metabolic Process | Primary Enzymes | Species Variation | Age Effect |

|---|---|---|---|

| Intestinal Glucuronidation | UGT1A1, UGT1A7, UGT1A8 | Human < Rat | Increased with age (rat) |

| Hepatic Deconjugation | β-glucuronidase | Similar across species | No major effect |

| Hepatic Methylation | COMT | Higher in long-term exposure | Increased with chronic exposure |

| Biliary Excretion | MRP2, BCRP | Similar efficiency | No major effect |

| Enterohepatic Recycling | OATP transporters | Confirmed in rat/human | May be enhanced |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Metabolism Metabolites

Wikipedia

Dates

2: Verjee S, Weston A, Kolb C, Kalbhenn-Aziz H, Butterweck V. Hyperforin and Miquelianin from St. John's Wort Attenuate Gene Expression in Neuronal Cells After Dexamethasone-Induced Stress. Planta Med. 2018 Jul;84(9-10):696-703. doi: 10.1055/a-0581-5286. Epub 2018 Mar 2. PubMed PMID: 29499586.

3: Smith P, Ho CK, Takagi Y, Djaballah H, Shuman S. Nanomolar Inhibitors of Trypanosoma brucei RNA Triphosphatase. MBio. 2016 Feb 23;7(1):e00058-16. doi: 10.1128/mBio.00058-16. PubMed PMID: 26908574; PubMed Central PMCID: PMC4791841.

4: Yuan Z, Luan G, Wang Z, Hao X, Li J, Suo Y, Li G, Wang H. Flavonoids from Potentilla parvifolia Fisch. and Their Neuroprotective Effects in Human Neuroblastoma SH-SY5Y Cells in vitro. Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600487. Epub 2017 Apr 25. PubMed PMID: 28294523.

5: Hussein SR, Marzouk MM, Kassem ME, Abdel Latif RR, Mohammed RS. Chemosystematic significance of flavonoids isolated from Diplotaxis acris (Brassicaceae) and related taxa. Nat Prod Res. 2017 Feb;31(3):347-350. Epub 2016 Sep 2. PubMed PMID: 27589908.

6: Tolentino F, Araújo PA, Marques Ede S, Petreanu M, Andrade SF, Niero R, Perazzo FF, Rosa PC, Maistro EL. In vivo evaluation of the genetic toxicity of Rubus niveus Thunb. (Rosaceae) extract and initial screening of its potential chemoprevention against doxorubicin-induced DNA damage. J Ethnopharmacol. 2015 Apr 22;164:89-95. doi: 10.1016/j.jep.2015.02.013. Epub 2015 Feb 12. PubMed PMID: 25681544.

7: Pleško S, Volk H, Lukšič M, Podlipnik Č. In Silico Study of Plant Polyphenols' Interactions with VP24-Ebola Virus Membrane-associated Protein. Acta Chim Slov. 2015;62(3):555-64. PubMed PMID: 26454589.

8: Lee YG, Cho JY, Kim YM, Moon JH. Change in Flavonoid Composition and Antioxidative Activity during Fermentation of Onion (Allium cepa L.) by Leuconostoc mesenteroides with Different Salt Concentrations. J Food Sci. 2016 Jun;81(6):C1385-93. doi: 10.1111/1750-3841.13329. Epub 2016 May 13. PubMed PMID: 27175820.

9: Butterweck V, Jürgenliemk G, Nahrstedt A, Winterhoff H. Flavonoids from Hypericum perforatum show antidepressant activity in the forced swimming test. Planta Med. 2000 Feb;66(1):3-6. PubMed PMID: 10705724.

10: Lin CZ, Zhao ZX, Xie SM, Mao JH, Zhu CC, Li XH, Zeren-dawa B, Suolang-qimei K, Zhu D, Xiong TQ, Wu AZ. Diterpenoid alkaloids and flavonoids from Delphinium trichophorum. Phytochemistry. 2014 Jan;97:88-95. doi: 10.1016/j.phytochem.2013.10.011. Epub 2013 Nov 17. PubMed PMID: 24256579.

11: Vera Saltos MB, Naranjo Puente BF, Malafronte N, Braca A. A new monoterpene glycoside from Siparuna thecaphora. Nat Prod Res. 2014;28(1):57-60. doi: 10.1080/14786419.2013.843179. Epub 2013 Oct 2. PubMed PMID: 24087860.

12: Catapano MC, Tvrdý V, Karlíčková J, Migkos T, Valentová K, Křen V, Mladěnka P. The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions. Nutrients. 2017 Oct 30;9(11). pii: E1193. doi: 10.3390/nu9111193. PubMed PMID: 29084179; PubMed Central PMCID: PMC5707665.

13: Jiang S, Liu Q, Xie Y, Zeng H, Zhang L, Jiang X, Chen X. Separation of five flavonoids from tartary buckwheat (Fagopyrum tataricum (L.) Gaertn) grains via off-line two dimensional high-speed counter-current chromatography. Food Chem. 2015 Nov 1;186:153-9. doi: 10.1016/j.foodchem.2014.08.120. Epub 2014 Sep 9. PubMed PMID: 25976805.

14: Yao X, Zhou G, Tang Y, Li Z, Su S, Qian D, Duan JA. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies. Molecules. 2013 Mar 7;18(3):3050-9. doi: 10.3390/molecules18033050. PubMed PMID: 23470334.

15: Rajasekharan SK, Ramesh S, Bakkiyaraj D, Elangomathavan R, Kamalanathan C. Burdock root extracts limit quorum-sensing-controlled phenotypes and biofilm architecture in major urinary tract pathogens. Urolithiasis. 2015 Feb;43(1):29-40. doi: 10.1007/s00240-014-0720-x. Epub 2014 Sep 17. PubMed PMID: 25226848.

16: Pham A, Bortolazzo A, White JB. Rapid dimerization of quercetin through an oxidative mechanism in the presence of serum albumin decreases its ability to induce cytotoxicity in MDA-MB-231 cells. Biochem Biophys Res Commun. 2012 Oct 19;427(2):415-20. doi: 10.1016/j.bbrc.2012.09.080. Epub 2012 Sep 20. PubMed PMID: 23000408.

17: Joshi KR, Devkota HP, Watanabe T, Yahara S. Phenolic compounds from the flowers of Nepalese medicinal plant Aconogonon molle and their DPPH free radical-scavenging activities. Nat Prod Res. 2014;28(23):2208-10. doi: 10.1080/14786419.2014.915829. Epub 2014 May 13. PubMed PMID: 24825068.

18: Mohammed RS, Abou Zeid AH, El-Kashoury EA, Sleem AA, Waly DA. A new flavonol glycoside and biological activities of Adenanthera pavonina L. leaves. Nat Prod Res. 2014;28(5):282-9. doi: 10.1080/14786419.2013.856903. Epub 2013 Nov 29. PubMed PMID: 24289202.

19: Weignerová L, Marhol P, Gerstorferová D, Křen V. Preparatory production of quercetin-3-β-D-glucopyranoside using alkali-tolerant thermostable α-L-rhamnosidase from Aspergillus terreus. Bioresour Technol. 2012 Jul;115:222-7. doi: 10.1016/j.biortech.2011.08.029. Epub 2011 Aug 11. PubMed PMID: 21890350.

20: Zheleva-Dimitrova D, Nedialkov P, Girreser U, Kitanov G. Benzophenones and flavonoids from Hypericum maculatum and their antioxidant activities. Nat Prod Res. 2012;26(17):1576-83. doi: 10.1080/14786419.2011.582468. Epub 2011 Nov 11. PubMed PMID: 22077203.